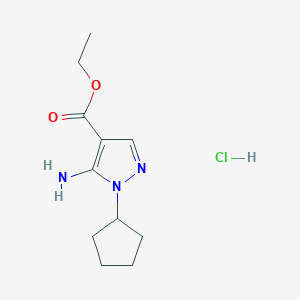![molecular formula C16H24N2O3 B1379247 Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate CAS No. 1803591-98-1](/img/structure/B1379247.png)
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate
Vue d'ensemble
Description
“Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate” is a small organic molecule with a molecular weight of 292.38 . The IUPAC name for this compound is tert-butyl {4- [(2,2-dimethylpropanoyl)amino]-3-pyridinyl}acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H24N2O3/c1-15(2,3)14(20)18-12-7-8-17-10-11(12)9-13(19)21-16(4,5)6/h7-8,10H,9H2,1-6H3, (H,17,18,20) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Applications De Recherche Scientifique
Catalytic Activity in Acylation Chemistry
Tert-butyl acetate derivatives are utilized in catalytic activities, particularly in acylation chemistry. For instance, polymethacrylates containing a 4-amino-pyridyl derivative exhibit significant catalytic activity in acylation reactions. Kinetic studies reveal that certain polymers demonstrate superior performance due to the influence of neighboring groups in the catalytic cycle, a concept critical in the synthesis of tert-butyl acetate (Mennenga et al., 2015).
Role in Synthesis of Chiral Compounds
These compounds play a crucial role in the synthesis of chiral side chains for statins, highlighting their importance in the field of medicinal chemistry. An efficient synthesis method involving hydration, reaction with chloride compounds, and diastereoselective reduction has been developed for such derivatives, underscoring the compound's versatility in complex synthesis processes (Hyeong-Wook & Shin, 2008).
Mechanistic Studies in Catalysis
Investigations into the catalysis mechanisms, such as the acetylation of tert-butanol, shed light on the nucleophilic catalysis pathways involved. These studies are fundamental in understanding the reaction kinetics and the formation of products like tert-butylacetate, providing insights into the catalytic processes at a molecular level (Xu et al., 2005).
Polymerization and Pyrolysis Studies
Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate derivatives are key in understanding pyrolysis processes and polymerization. Studies demonstrate the formation of significant products under specific conditions, aiding in the comprehension of chemical reactions at high temperatures and their industrial applications (Hill et al., 2009).
Deprotonation and Electrophilic Trapping
These compounds are also involved in chemical reactions such as deprotonation and subsequent trapping with electrophiles, leading to the formation of substituted pyridines. Such reactions are vital in the synthesis of complex molecules and have significant implications in synthetic chemistry (Bonnet et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 2-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)14(20)18-12-7-8-17-10-11(12)9-13(19)21-16(4,5)6/h7-8,10H,9H2,1-6H3,(H,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNUIFBZGBDCFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


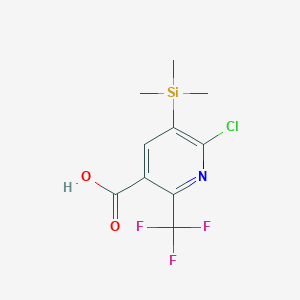
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

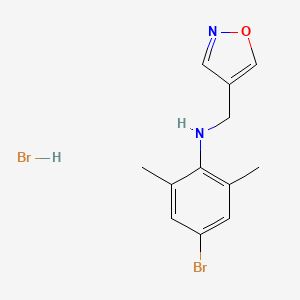
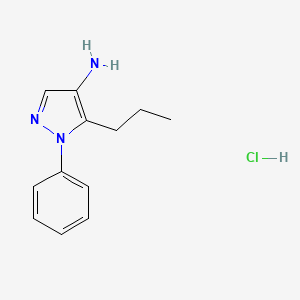
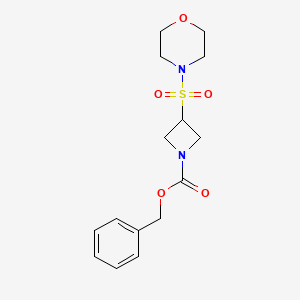
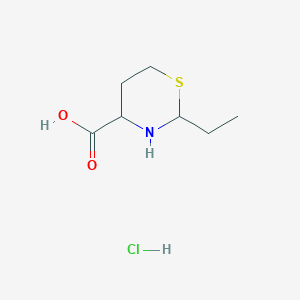
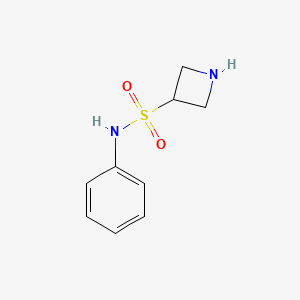
![3,8-Dioxa-11-azaspiro[5.6]dodecane](/img/structure/B1379181.png)
![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)
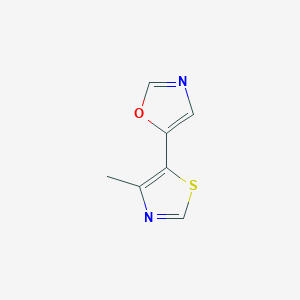

![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
